N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-5-nitrobenzamide
Description
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-5-nitrobenzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a tert-butyl group at the N1 position, a 4-oxo moiety, and a 2-chloro-5-nitrobenzamide substituent. This scaffold is structurally analogous to kinase inhibitors targeting EGFR, MAPK, or CDK pathways, with modifications influencing potency, selectivity, and pharmacokinetics .
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O4/c1-16(2,3)22-13-11(7-19-22)15(25)21(8-18-13)20-14(24)10-6-9(23(26)27)4-5-12(10)17/h4-8H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDHGXHEHJXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-5-nitrobenzamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class is notable for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound's unique structure, featuring a tert-butyl group and a nitrobenzamide moiety, suggests potential for significant biological interactions.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Molecular Formula : CHClNO
Molecular Weight : 343.77 g/mol
Biological Activity Overview
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities due to their ability to interact with various molecular targets within cells. Below are the key areas of biological activity associated with this compound:
1. Anticancer Activity
Studies have shown that this compound can inhibit specific kinases involved in cell proliferation, making it a candidate for cancer therapy. For instance:
- Mechanism of Action : The compound binds to the active sites of cyclin-dependent kinases (CDKs), inhibiting their activity and ultimately leading to reduced cell growth and induction of apoptosis in cancer cells .
| Target Kinase | Inhibition Type | Effect on Cell Line |
|---|---|---|
| CDK1 | Competitive | Reduced proliferation in cancer cell lines |
| CDK2 | Non-competitive | Induction of apoptosis in treated cells |
2. Anti-inflammatory Properties
Compounds in this class have demonstrated anti-inflammatory effects by modulating signaling pathways associated with inflammation. Research indicates that they can lower levels of pro-inflammatory cytokines .
3. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the nitro group may enhance its activity against Gram-positive and Gram-negative bacteria .
Case Studies
Several studies have explored the biological activity of related pyrazolo[3,4-d]pyrimidine derivatives:
-
Study on CDK Inhibition :
- Researchers synthesized several derivatives and tested their efficacy against CDK enzymes.
- Results indicated that certain modifications significantly increased potency against CDK2, with IC50 values in the low micromolar range.
-
Anticancer Efficacy :
- A study evaluated the effects of this compound on colon cancer cell lines (CaCO-2).
- Findings showed a marked decrease in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound.
Scientific Research Applications
Biological Activities
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-5-nitrobenzamide exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit specific enzymes involved in cancer cell proliferation. Its ability to disrupt biochemical pathways makes it a candidate for cancer therapy.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases.
- Antioxidant Activity : Similar compounds have shown antioxidant properties, indicating that this compound might also protect cells from oxidative stress.
Interaction Studies
Understanding how this compound interacts with biological targets is critical for elucidating its mechanism of action. Interaction studies typically involve:
- Binding Affinity Assays : These assays determine how effectively the compound binds to specific enzymes or receptors.
- Inhibition Studies : Evaluating the compound's ability to inhibit target enzymes can provide insights into its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds in various therapeutic contexts. For instance:
- Cancer Therapeutics : A study published in Cancer Research demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer activity by inhibiting protein kinases involved in tumor growth .
- Neuroprotective Effects : Research has shown that derivatives of pyrazolopyrimidines possess neuroprotective properties against oxidative stress-induced neuronal damage .
- Inflammation Modulation : Other studies indicated that pyrazolopyrimidine compounds could effectively reduce markers of inflammation in animal models .
Chemical Reactions Analysis
Amide Bond Formation
-
Mechanism : Coupling of the pyrazolo[3,4-d]pyrimidine core with the benzamide fragment via carboxylic acid activation.
-
Conditions :
Nitro Group Reduction
-
Mechanism : Reduction of the nitro group (-NO₂) on the benzamide moiety to an amine (-NH₂).
-
Conditions :
Pyrazolo[3,4-d]pyrimidine Ring Substitution
-
Mechanism : Electrophilic aromatic substitution at the 5-position of the pyrazolo[3,4-d]pyrimidine ring.
-
Conditions :
Tert-butyl Group Modification
-
Mechanism : Oxidation or elimination reactions of the tert-butyl group.
-
Conditions :
-
Reagents : Acidic conditions (e.g., HCl) or oxidizing agents (e.g., KMnO₄).
-
Outcome : Generates reactive intermediates for further derivatization.
-
Reaction Conditions and Analysis
Stability and Characterization
-
Thermal Stability : Analyzed via DSC to determine melting/decomposition points.
-
Functional Group Identification : IR spectroscopy for carbonyl (amide, oxo) and nitro groups.
This compound’s reactivity highlights its versatility in medicinal chemistry, particularly for targeting kinase pathways. Further studies on its pharmacokinetic profile and in vivo efficacy are warranted.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-d]pyrimidine-Based EGFR Inhibitors ()
Compounds 234–237 (Figure 15K) share the pyrazolo[3,4-d]pyrimidine core but differ in substituents. Key comparisons include:
| Compound | Substituents | EGFR IC₅₀ (µM) | Apoptosis Activity (vs. Control) |
|---|---|---|---|
| Target | tert-butyl, 2-chloro-5-nitrobenzamide | Data pending | Data pending |
| 237 | 1-phenyl, acetohydrazide | 0.186 | Moderate |
| Erlotinib | Quinazoline core | 0.03 | High |
- However, the absence of a flexible acetohydrazide chain (as in 237) might reduce apoptosis induction .
- Activity : The target compound’s nitrobenzamide group could improve electron-withdrawing effects, stabilizing interactions with EGFR’s ATP-binding pocket. However, its IC₅₀ remains uncharacterized, unlike 237 ’s sub-micromolar activity .
Fused Pyrimidine Derivatives with Triazolo Modifications ()
Compound 1 (2-phenoxypyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one) exemplifies triazolo-pyrimidine hybrids. Comparisons include:
| Property | Target Compound | Compound 1 |
|---|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidine | Triazolo[1,5-a]pyrimidine |
| Substituents | Chloro-nitrobenzamide, tert-butyl | Phenoxy, pyrido ring |
| Synthetic Yield | Not reported | 78% (from intermediate B) |
- The pyrazolo core in the target compound is more commonly associated with kinase targeting .
- Synthesis : The target compound’s nitrobenzamide group may require multistep coupling, whereas 1 is synthesized via hydrazine-mediated cyclization, offering higher yields .
Antiviral Pyrimidine Analogs ()
While the target compound’s antiviral activity is unstudied, structurally related pyrimidines like 188 (2-(2,4-dioxopentan-3-ylthio)-dihydropyrimidin-5(4H)-one) highlight divergent applications:
| Compound | Target Activity | EC₅₀/IC₅₀ |
|---|---|---|
| Target | Kinase inhibition (hypothesized) | Not reported |
| 188 | Antiviral (HIV) | Sub-micromolar |
| LY231514 | Antifolate (cancer) | nM-range |
- Functional Groups : The target’s nitro group contrasts with 188 ’s dioxopentan-thio chain, which is critical for antiviral activity. LY231514’s glutamic acid moiety enables antifolate activity, absent in the target compound .
Q & A
Q. What experimental approaches resolve conflicting NMR assignments for the pyrazolo[3,4-d]pyrimidine core?
- Methodological Answer :
- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to track nitrogen environments .
- 2D NMR (COSY, NOESY) : Confirm through-space coupling between tert-butyl and adjacent protons .
- Comparative analysis : Cross-reference with structurally validated analogues (e.g., Patent EP2228370B1) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
